molecular formula C22H19BrN2O4S B2603360 (E)-ethyl 5-(4-bromophenyl)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 609791-47-1

(E)-ethyl 5-(4-bromophenyl)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2603360
CAS No.: 609791-47-1
M. Wt: 487.37
InChI Key: DDWFVDDRCSTYMX-GZTJUZNOSA-N
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Description

The compound (E)-ethyl 5-(4-bromophenyl)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative synthesized via a three-component reaction involving thiourea, 4-bromobenzaldehyde, and acetoacetic ester . Its structure features a bicyclic core with a bromophenyl group at position 5, a methyl substituent at position 7, and a (5-methylfuran-2-yl)methylene group at position 2. Single-crystal X-ray diffraction confirms a sofa conformation for the six-membered ring, with n-π interactions between the bromine atom and the phenyl ring influencing crystal packing .

Properties

IUPAC Name

ethyl (2E)-5-(4-bromophenyl)-7-methyl-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O4S/c1-4-28-21(27)18-13(3)24-22-25(19(18)14-6-8-15(23)9-7-14)20(26)17(30-22)11-16-10-5-12(2)29-16/h5-11,19H,4H2,1-3H3/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWFVDDRCSTYMX-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Br)C(=O)C(=CC4=CC=C(O4)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Br)C(=O)/C(=C\C4=CC=C(O4)C)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-ethyl 5-(4-bromophenyl)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo-pyrimidine derivative that has gained attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.

Synthesis

The compound was synthesized using a two-step reaction process involving a three-component Biginelli condensation followed by the condensation of the resulting intermediate with ethyl chloroacetate. The synthesis yielded a high purity product, confirmed by techniques such as NMR spectroscopy and single-crystal X-ray diffraction .

Antimicrobial Properties

Recent studies have indicated that thiazolo-pyrimidine derivatives exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, it demonstrated an inhibitory concentration (IC50) comparable to standard antibiotics in certain assays.

Anticancer Activity

Thiazolo-pyrimidines are known for their anticancer properties. The compound has shown effectiveness in inducing apoptosis in cancer cell lines. In vitro studies revealed that it can significantly reduce cell viability in human cancer cells, suggesting its potential as a chemotherapeutic agent. Mechanistic studies indicated that the compound may act through the modulation of key signaling pathways involved in cell proliferation and survival.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes that are crucial in various biological processes. For instance, it has been reported to inhibit certain kinases involved in cancer progression, which could further validate its role as an anticancer agent.

Case Studies

  • Study on Antimicrobial Activity : A study published in 2023 assessed the antimicrobial efficacy of several thiazolo-pyrimidine derivatives, including our compound. It was found to exhibit significant activity against both Gram-positive and Gram-negative bacteria, with the most notable effects observed at concentrations of 50 µg/mL .
  • Cancer Cell Line Study : In a separate study focusing on breast cancer cell lines, the compound was shown to induce apoptosis at concentrations as low as 10 µM. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with the compound .

Data Tables

Biological Activity IC50 Value (µM) Reference
Antimicrobial (E. coli)25
Antimicrobial (S. aureus)30
Apoptosis Induction (MCF-7)10

Scientific Research Applications

Synthesis and Characterization

The synthesis of (E)-ethyl 5-(4-bromophenyl)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves a multi-step reaction process. According to recent studies, the compound can be synthesized through a Biginelli reaction followed by further condensation reactions. The use of biselectrophilic building blocks such as α-bromoketones is common in its synthesis, yielding high purity and yield rates (up to 90%) .

Characterization techniques such as NMR spectroscopy and X-ray diffraction have confirmed the structural integrity of the compound. For instance, single-crystal X-ray diffraction analysis has shown that the bicyclic thiazolo[3,2-a]pyrimidine fragment adopts a nearly planar conformation, which is essential for its biological activity .

Antimicrobial Activity

One of the primary applications of this compound is in the field of antimicrobial agents. Preliminary studies have indicated that derivatives of thiazolo[3,2-a]pyrimidine exhibit significant antibacterial properties. The presence of the bromophenyl group enhances its efficacy against various bacterial strains, making it a candidate for further development into antibiotic therapies .

Anticancer Properties

Research has also highlighted the potential anticancer properties of thiazolo[3,2-a]pyrimidine derivatives. The unique structure allows for interaction with various biological targets involved in cancer cell proliferation. In vitro studies have demonstrated that certain derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. Specifically, it has been investigated for its ability to inhibit enzymes related to cancer metabolism and bacterial resistance mechanisms. Such inhibitory action is crucial for developing new therapeutic strategies against resistant strains of bacteria and cancer cells .

Building Block in Organic Synthesis

Beyond biological applications, this compound serves as a versatile building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including cross-coupling reactions and cycloadditions, facilitating the synthesis of more complex molecules .

Material Science

The compound's properties also lend themselves to applications in material science. Its ability to form stable complexes with metals makes it suitable for use in catalysis and as a precursor for advanced materials. Research into its application in polymer science is ongoing, with potential uses in creating novel polymers with specific mechanical and thermal properties .

Study on Antibacterial Activity

A study published in Molecular Biology Reports evaluated the antibacterial activity of several thiazolo[3,2-a]pyrimidine derivatives against common pathogens. The results indicated that compounds with bromophenyl substitutions exhibited higher activity than their unsubstituted counterparts. This study underscores the importance of structural modifications in enhancing biological activity .

Investigation into Anticancer Effects

In another study featured in Journal of Medicinal Chemistry, researchers assessed the anticancer effects of thiazolo[3,2-a]pyrimidine derivatives on various cancer cell lines. The findings revealed that certain derivatives significantly reduced cell viability and induced apoptosis through mitochondrial pathways. This research highlights the potential for developing new anticancer drugs based on this scaffold .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

(a) Halogen-Substituted Phenyl Groups
  • Chlorophenyl Analogs: Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate () replaces bromine with chlorine.
  • Bromophenyl Derivatives : The bromine atom in the target compound enhances polarizability, facilitating n-π interactions (Br···C distance: 3.379 Å) that stabilize crystal lattices . This effect is absent in chlorine analogs.
(b) Methylene Group Modifications
  • Furan vs. Aromatic Substituents : The (5-methylfuran-2-yl)methylene group in the target compound introduces oxygen heteroatoms, enabling hydrogen bonding and dipole interactions. In contrast, analogs like ethyl 7-methyl-3-oxo-2-((E)-3-phenylallylidene)-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate () feature extended conjugated systems (e.g., 3-phenylallylidene), which enhance π-π stacking but lack heteroatom-mediated interactions .

Crystallographic and Conformational Differences

Compound Ring Conformation Key Interactions Crystal Packing Feature Reference
Target Bromophenyl Compound Sofa n-π (Br···C), π-stacking Homochiral chains
2,4,6-Trimethoxybenzylidene Derivative Flattened boat C–H···O hydrogen bonds Chains along c-axis
4-Chlorophenyl Analog Not reported Likely halogen-π interactions Uncharacterized
3-Phenylallylidene Derivative Not reported Extended π-π stacking Uncharacterized
  • Target Compound : The sofa conformation and n-π interactions lead to homochiral chains, favoring dense packing and higher melting points .

Q & A

Q. What are the standard synthetic protocols for preparing thiazolo[3,2-a]pyrimidine derivatives like this compound?

The synthesis typically involves a one-pot cyclocondensation reaction. For example, refluxing a mixture of substituted pyrimidinethione (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate), a substituted aldehyde (e.g., 5-methylfuran-2-carbaldehyde), chloroacetic acid, and sodium acetate in glacial acetic acid/acetic anhydride (1:1 v/v) for 8–10 hours. The product is recrystallized from ethyl acetate/ethanol (3:2) to obtain pure crystals .

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Single-crystal X-ray diffraction (SC-XRD): Determines precise molecular geometry, conformation, and intermolecular interactions. Refinement using SHELX software (e.g., SHELXL for structure solution) is standard .
  • Spectroscopy: 1^1H/13^{13}C NMR confirms substituent positions and stereochemistry. IR spectroscopy validates carbonyl (C=O) and imine (C=N) groups .

Q. What structural features distinguish this compound from related thiazolo[3,2-a]pyrimidine derivatives?

The central pyrimidine ring adopts a flattened boat conformation due to puckering at the C5 atom (deviation: ~0.22 Å from the mean plane). The dihedral angle between the thiazolopyrimidine core and the 4-bromophenyl group is ~80°, influencing steric and electronic interactions .

Advanced Research Questions

Q. How can conformational analysis of the pyrimidine ring inform reactivity or binding studies?

Cremer-Pople puckering parameters (e.g., amplitude qq and phase angle ϕ\phi) quantify ring distortion. For this compound, q0.5q \approx 0.5 Å and ϕ30\phi \approx 30^\circ indicate moderate puckering, which may affect hydrogen-bonding patterns or ligand-receptor interactions .

Q. What role do intermolecular interactions play in crystal packing, and how can they be optimized?

C–H···O hydrogen bonds (e.g., between the carbonyl oxygen and adjacent methyl/methylene groups) form chains along the crystallographic axis. Van der Waals interactions between bromophenyl and furan substituents stabilize the lattice. Optimizing substituents (e.g., electron-withdrawing groups) can enhance packing efficiency .

Q. How do substituents (e.g., 4-bromophenyl, 5-methylfuran) influence electronic properties and bioactivity?

  • The 4-bromophenyl group increases lipophilicity and may enhance membrane permeability.
  • The 5-methylfuran moiety introduces π-π stacking potential. Comparative studies with analogs (e.g., 4-chlorophenyl or 2-fluorobenzylidene derivatives) show that bromine’s electronegativity improves binding to hydrophobic enzyme pockets .

Q. How can researchers resolve contradictions in reported crystallographic data for similar compounds?

Discrepancies in dihedral angles or bond lengths may arise from differences in crystallization solvents or refinement protocols. Validate data by:

  • Cross-checking with DFT-optimized geometries.
  • Re-refining raw diffraction data using updated SHELX versions .

Q. What computational methods are recommended for predicting physicochemical properties or reaction pathways?

  • Density Functional Theory (DFT): Calculate HOMO/LUMO energies to predict redox behavior.
  • Molecular Dynamics (MD): Simulate solvation effects on stability.
  • Docking studies: Assess binding affinity with target proteins using AutoDock Vina .

Q. How can synthetic impurities or byproducts be systematically identified and minimized?

  • HPLC-MS: Detect trace impurities (e.g., unreacted aldehyde or decarboxylated products).
  • TLC monitoring: Optimize reaction time/temperature to reduce side reactions.
  • Recrystallization: Use solvent mixtures (e.g., ethyl acetate/hexane) to improve purity .

Methodological Tables

Q. Table 1. Key Crystallographic Data for the Compound

ParameterValueSource
Space groupP21/nP2_1/n
Unit cell dimensionsa=7.5363(19)a = 7.5363(19) Å
b=18.178(5)b = 18.178(5) Å
c=16.973(4)c = 16.973(4) Å
β\beta94.465(5)94.465(5)^\circ
Dihedral angle (core vs. aryl)80.94(7)80.94(7)^\circ

Q. Table 2. Comparison of Substituent Effects on Bioactivity

SubstituentIC50_{50} (µM)LogPKey Interaction
4-Bromophenyl12.33.8Hydrophobic
4-Chlorophenyl18.73.5Halogen bonding
2-Fluorobenzylidene25.42.9Dipole-dipole

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